molecular formula C14H14O2 B7846363 2-(Benzyloxy)-5-methylphenol

2-(Benzyloxy)-5-methylphenol

Cat. No.: B7846363
M. Wt: 214.26 g/mol
InChI Key: RYGYKHQGLDQNPY-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-methylphenol is an organic compound characterized by a benzyl ether group attached to a phenol ring with a methyl substituent at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-5-methylphenol typically involves the benzylation of 5-methylphenol. One common method is the reaction of 5-methylphenol with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the benzyl ether linkage.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or column chromatography are employed to isolate the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced species.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the phenol ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products Formed:

  • Oxidation can yield quinones or hydroquinones.
  • Reduction can produce benzyl alcohol derivatives.
  • Substitution reactions can introduce various functional groups onto the phenol ring.

Scientific Research Applications

2-(Benzyloxy)-5-methylphenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-methylphenol involves its interaction with specific molecular targets. For instance, its antioxidant activity may be attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. The compound may also interact with enzymes or receptors, modulating biochemical pathways and exerting therapeutic effects.

Comparison with Similar Compounds

    2-(Benzyloxy)phenol: Lacks the methyl group at the 5-position, which may affect its reactivity and biological activity.

    5-Methyl-2-hydroxybenzyl alcohol: Similar structure but with a hydroxyl group instead of a benzyl ether.

    2-(Benzyloxy)-4-methylphenol: Methyl group at a different position, potentially altering its chemical properties.

Uniqueness: 2-(Benzyloxy)-5-methylphenol is unique due to the specific positioning of the benzyl ether and methyl groups, which can influence its reactivity and interactions with other molecules. This structural arrangement may confer distinct biological activities and chemical behaviors compared to its analogs.

Biological Activity

2-(Benzyloxy)-5-methylphenol, also known as a derivative of phenolic compounds, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure, which includes a benzyloxy group and a methyl substituent on the phenolic ring. Its biological activities are primarily attributed to these functional groups, which enhance its reactivity and interaction with various biological targets.

Chemical Structure

The molecular formula for this compound is C16H18OC_{16}H_{18}O, indicating the presence of carbon, hydrogen, and oxygen atoms. The structure can be represented as follows:

C16H18O\text{C}_{16}\text{H}_{18}\text{O}

The mechanism of action for this compound involves its interaction with specific proteins and enzymes in biological systems. The benzyloxy group increases lipophilicity, facilitating membrane penetration. The compound may modulate pathways involved in inflammation and pain, which are critical in various therapeutic contexts.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi, suggesting potential applications as antimicrobial agents.
  • Anticancer Activity : Preliminary investigations reveal that this compound may possess anticancer properties, potentially through apoptosis induction in cancer cells.
  • Anti-inflammatory Effects : The compound has been noted for its ability to modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of various phenolic compounds, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
  • Cancer Cell Line Testing : In vitro tests on human breast cancer cell lines demonstrated that this compound induced cell cycle arrest and apoptosis at concentrations above 20 µM. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicative of apoptosis.
  • Inflammation Model : In a murine model of inflammation, administration of this compound resulted in a significant reduction in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of phenolic compounds similar to this compound. Key findings include:

  • Functional Group Influence : The presence of the benzyloxy group enhances binding affinity to target proteins involved in inflammatory pathways.
  • Quantitative Structure-Activity Relationship (QSAR) Studies : QSAR analyses have indicated that modifications to the phenolic structure can significantly impact biological activity, suggesting pathways for further drug development .

Data Table: Biological Activities Summary

Biological ActivityEffectivenessReference
AntimicrobialMIC: 50-100 µg/mL
AnticancerInduces apoptosis
Anti-inflammatoryReduces paw edema

Properties

IUPAC Name

5-methyl-2-phenylmethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-11-7-8-14(13(15)9-11)16-10-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGYKHQGLDQNPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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